Hydroxyl Position and Target Binding Divergence
The critical differentiator is the position of the hydroxyl group. N-hydroxy-N-(2-methylphenyl)propanamide is a hydroxamic acid with the -OH directly on the amide nitrogen. In contrast, a close analog, 2-hydroxy-N-(2-methylphenyl)propanamide (CAS 103028-87-1), has the -OH on the alpha-carbon of the propanamide chain . This positional difference fundamentally alters the compound's ability to chelate metals and inhibit enzymes like histone deacetylases (HDACs) [1]. While head-to-head biological data is unavailable, this structural divergence is a primary driver of differentiated biological activity and target selectivity [1].
| Evidence Dimension | Hydroxyl group position |
|---|---|
| Target Compound Data | Hydroxyl group directly attached to the amide nitrogen (N-hydroxypropanamide) |
| Comparator Or Baseline | Hydroxyl group on the alpha-carbon of the propanamide chain (2-hydroxypropanamide) |
| Quantified Difference | Structural isomer; distinct hydrogen-bonding and metal-chelating geometries |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the incorrect isomer can invalidate an entire experimental series due to vastly different target engagement and biological activity.
- [1] BindingDB. BDBM50222318 (CHEMBL123626). IC50: 2.10 nM. Inhibitory activity against histone deacetylase (HDAC1 and HDAC2). Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50222318 View Source
